4,8-Dichloro-6-methylquinoline
Description
4,8-Dichloro-6-methylquinoline is a halogenated quinoline derivative with the molecular formula C₁₁H₉Cl₂N and an average molecular mass of 226.10 g/mol . Its monoisotopic mass is 225.011205 g/mol, and it is registered under ChemSpider ID 21379721 and CAS number 203626-46-4 . The compound features chlorine substituents at positions 4 and 8 of the quinoline backbone and a methyl group at position 4.
Properties
CAS No. |
948292-39-5 |
|---|---|
Molecular Formula |
C10H7Cl2N |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
4,8-dichloro-6-methylquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-7-8(11)2-3-13-10(7)9(12)5-6/h2-5H,1H3 |
InChI Key |
NFBIRPBNNRRVBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloro-6-methylquinoline typically involves the chlorination of 6-methylquinoline. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, where the chlorine atoms are introduced at the 4th and 8th positions .
Industrial Production Methods
In an industrial setting, the production of 4,8-Dichloro-6-methylquinoline can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as iron or copper salts, can further enhance the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions
4,8-Dichloro-6-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 8th positions are susceptible to nucleophilic attack, leading to the formation of substituted quinoline derivatives.
Oxidation: The methyl group at the 6th position can be oxidized to form corresponding quinoline carboxylic acids.
Reduction: The quinoline ring can undergo reduction reactions to form tetrahydroquinoline derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline carboxylic acids.
Reduction: Tetrahydroquinoline derivatives
Scientific Research Applications
4,8-Dichloro-6-methylquinoline has diverse applications in scientific research:
Medicine: The compound is explored for its potential antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism by which 4,8-Dichloro-6-methylquinoline exerts its effects involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. It also interacts with DNA and RNA, affecting their replication and transcription processes. The presence of chlorine atoms enhances its ability to form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
(a) Positional Isomers
- 5,7-Dichloroquinoline: Lacks the methyl group at position 5.
- 6,7-Dichloroquinoline: Features adjacent chlorine atoms, which may increase steric hindrance and reduce solubility compared to 4,8-dichloro isomers. This compound is often explored as an intermediate in antimalarial drug synthesis .
- 7,8-Dichloroquinoline: The proximity of chlorine substituents at positions 7 and 8 could lead to stronger intermolecular halogen bonding, influencing crystallinity and thermal stability .
(b) Substituent Effects
The methyl group at position 6 in 4,8-dichloro-6-methylquinoline distinguishes it from non-methylated dichloroquinolines. For example, 4,8-dichloro-2,6-dimethylquinoline (a positional isomer) has an additional methyl group at position 2, further altering steric and electronic properties .
Monochloroquinoline Analogues
- 6-Chloroquinoline: A simpler derivative with a single chlorine atom at position 6. It exhibits a lower molecular weight (163.60 g/mol) and reduced steric hindrance, making it more soluble in polar solvents .
- 8-Chloroquinoline: The lone chlorine at position 8 is associated with antimalarial activity, as seen in historical analogues like chloroquine .
Halogen-Substituted Quinolines Beyond Chlorine
- 6-Trifluoromethylquinoline: The trifluoromethyl group at position 6 introduces strong electron-withdrawing effects and enhanced metabolic stability compared to methyl or chlorine substituents. This modification is common in agrochemicals .
- 4,8-Dichloro-6-(trifluoromethoxy)quinoline: Replaces the methyl group with a trifluoromethoxy substituent, significantly increasing molecular weight (282.05 g/mol) and lipophilicity, which may improve blood-brain barrier penetration .
Amino- and Methoxy-Substituted Quinolines
Compounds like 4-amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (melting point: 223–225°C) highlight the impact of amino and methoxy groups. The amino group enhances hydrogen-bonding capacity, while methoxy substituents improve solubility in organic solvents . In contrast, 4,8-dichloro-6-methylquinoline’s lack of polar groups may limit its solubility but increase membrane permeability.
Data Table: Key Comparative Properties
Research Implications
- Medicinal Chemistry: The chlorine and methyl substituents in 4,8-dichloro-6-methylquinoline may enhance interactions with hydrophobic enzyme pockets, making it a candidate for antimalarial or anticancer drug development .
- Material Science: Dichloroquinolines are studied for their luminescent properties, where substituent positions dictate emission wavelengths .
Biological Activity
4,8-Dichloro-6-methylquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
4,8-Dichloro-6-methylquinoline is characterized by its unique substitution pattern, which includes two chlorine atoms and a methyl group on the quinoline ring. This specific arrangement influences its reactivity and biological properties.
The biological activity of 4,8-Dichloro-6-methylquinoline is primarily attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : The compound inhibits bacterial DNA synthesis by targeting essential enzymes such as DNA gyrase and topoisomerase IV. This disruption prevents bacterial replication, making it a potential candidate for treating bacterial infections.
- Anticancer Activity : In cancer research, 4,8-Dichloro-6-methylquinoline has been observed to interfere with cell proliferation pathways. It induces apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death.
Antimicrobial Efficacy
A series of studies have demonstrated the antimicrobial potential of 4,8-Dichloro-6-methylquinoline against various pathogens. The following table summarizes the inhibitory effects against selected bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 20 | |
| Staphylococcus aureus | 22 | |
| Pseudomonas aeruginosa | 21 |
The results indicate significant antibacterial activity, comparable to standard antibiotics.
Anticancer Studies
Research has also focused on the anticancer properties of this compound. A notable study evaluated its effects on human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound exhibited IC50 values ranging from 15 to 30 µM across different cell lines, indicating potent anticancer activity.
Case Study 1: Antimicrobial Application
In a recent study, researchers explored the efficacy of 4,8-Dichloro-6-methylquinoline in treating infections caused by multidrug-resistant bacteria. The compound was administered in vitro and demonstrated significant bactericidal activity against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae.
Case Study 2: Cancer Treatment
Another study investigated the compound's effect on tumor growth in a mouse model. Mice treated with 4,8-Dichloro-6-methylquinoline showed a reduction in tumor size compared to the control group, highlighting its potential as an effective anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
